Technical Support Center: In Vivo Applications of NF449

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Compound of Interest		
Compound Name:	nf449	
Cat. No.:	B1678652	Get Quote

Welcome to the technical support center for the in vivo use of **NF449**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of **NF449** in animal models.

Frequently Asked Questions (FAQs)

Q1: What is NF449 and what is its primary mechanism of action?

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] P2X1 receptors are ATP-gated ion channels, and their activation leads to an influx of cations like calcium and sodium, triggering various physiological responses.[2] **NF449** acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor, thereby inhibiting downstream signaling.[3] In platelets, this inhibition of P2X1 receptors leads to reduced platelet aggregation and has demonstrated antithrombotic effects in vivo.[3][4]

Q2: What are the known off-target effects of **NF449**?

While highly selective for the P2X1 receptor, **NF449** has been shown to exhibit off-target effects, particularly at higher concentrations. It can act as a Gsα-selective antagonist and also inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2).[1] At a dose of 50 mg/kg in mice, **NF449** has been observed to inhibit all three platelet P2 receptors (P2X1, P2Y1, and P2Y12).[3][5]

Q3: What is the recommended solvent and route of administration for in vivo studies?



For in vivo studies in mice, **NF449** is typically administered via intravenous (i.v.) injection. The recommended vehicle for dissolving **NF449** is sterile, pH-adjusted normal saline.[6][7] Given that **NF449** is a polysulfonated compound, ensuring complete dissolution in saline is crucial to prevent precipitation and potential for emboli.

Q4: Is **NF449** stable in solution?

NF449 is supplied as a solid and is soluble in water up to 25 mg/mL.[1] However, the stability of **NF449** in solution over time, especially at physiological pH and temperature, may be limited. It is recommended to prepare fresh solutions for each experiment and use them promptly. If storage is necessary, it should be done at -20°C for a short duration, and the solution should be checked for precipitation upon thawing.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
Precipitation of NF449 in saline	- Incorrect pH of the saline solution The concentration of NF449 is too high Low temperature of the solution.	- Ensure the saline is at a physiological pH (~7.4) Do not exceed the recommended solubility limit. Prepare a fresh dilution if necessary Gently warm the solution to room temperature.
Inconsistent experimental results	- Degradation of NF449 in solution Inaccurate dosing Variation in animal physiology.	- Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles Ensure accurate weighing of the compound and precise volume administration Standardize animal age, weight, and strain.
Adverse effects in animals (e.g., distress, lethargy)	- Too high a dose of NF449, leading to off-target effects or toxicity Rapid injection causing cardiovascular stress.	- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model Administer the injection slowly and monitor the animal closely during and after administration.
Lack of efficacy	- Insufficient dose The chosen animal model is not suitable for studying the P2X1 pathway Rapid clearance of NF449 in vivo.	- Increase the dose of NF449. A dose of 50 mg/kg has been shown to have broader P2 receptor antagonism.[3][5]-Confirm the expression and functional relevance of the P2X1 receptor in your modelConsider more frequent dosing or continuous infusion for longer-term studies.



Quantitative Data

Table 1: In Vitro Potency of NF449 on Purinergic Receptors

Receptor Subtype	IC50 (nM)
rP2X1	0.28
rP2X1+5	0.69
rP2X2+3	120
rP2X3	1820
rP2X2	47000
rP2X4	> 300000

Data from R&D Systems.[1]

Table 2: In Vivo Efficacy of NF449 in a Mouse Model of Systemic Thromboembolism

Dose of NF449 (i.v.)	Reduction in Intravascular Platelet Aggregation	Effect on Bleeding Time
10 mg/kg	Significant decrease (35 \pm 4% vs 51 \pm 3% in saline control)	No significant prolongation
50 mg/kg	Further reduction in platelet consumption (13 ± 4% vs 42 ± 3% in saline control)	Not reported

Data from Hechler et al., 2005.[3]

Experimental Protocols

Protocol: In Vivo Mouse Model of Thrombosis

This protocol is a synthesis of methodologies reported in the literature for evaluating the antithrombotic effects of **NF449** in mice.[3][5][6]

Troubleshooting & Optimization





1. Materials:

- NF449
- Sterile, injectable-grade normal saline (0.9% NaCl), pH adjusted to ~7.4
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Appropriate mouse strain (e.g., C57BL/6)
- Insulin syringes with 29G or 30G needles
- Animal scale
- Thrombosis induction agent (e.g., collagen/epinephrine mixture)
- Platelet count analysis equipment

2. Preparation of **NF449** Solution:

- On the day of the experiment, weigh the required amount of NF449.
- Dissolve **NF449** in sterile normal saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 μL injection volume).
- Ensure complete dissolution. Gentle warming and vortexing may be necessary. The solution should be clear and free of particulates.

3. Animal Preparation and Administration:

- Weigh the mouse to accurately calculate the injection volume.
- Anesthetize the mouse using an approved institutional protocol.
- For intravenous administration, the lateral tail vein is commonly used.[7] Alternatively, the jugular vein can be catheterized for more precise administration.[6]
- Inject the calculated volume of **NF449** solution slowly over 1-2 minutes.
- A control group of animals should be injected with an equivalent volume of the saline vehicle.

4. Thrombosis Induction and Analysis:

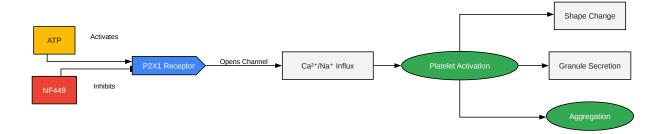
- Wait for a short period (e.g., 3 minutes) to allow for the distribution of **NF449**.[5][6]
- Induce thrombosis according to your specific model. For a systemic thromboembolism model, this may involve the intravenous injection of a collagen and epinephrine mixture.[3]
- At a predetermined time point after thrombosis induction, collect blood samples (e.g., via cardiac puncture) into an anticoagulant (e.g., hirudin).
- Analyze platelet counts to determine the extent of platelet consumption, which is an indicator of intravascular platelet aggregation.

5. Monitoring:



- Throughout the procedure, monitor the animal's vital signs (respiration, heart rate) and maintain body temperature.
- After the experiment, euthanize the animal using a method approved by your Institutional Animal Care and Use Committee (IACUC).

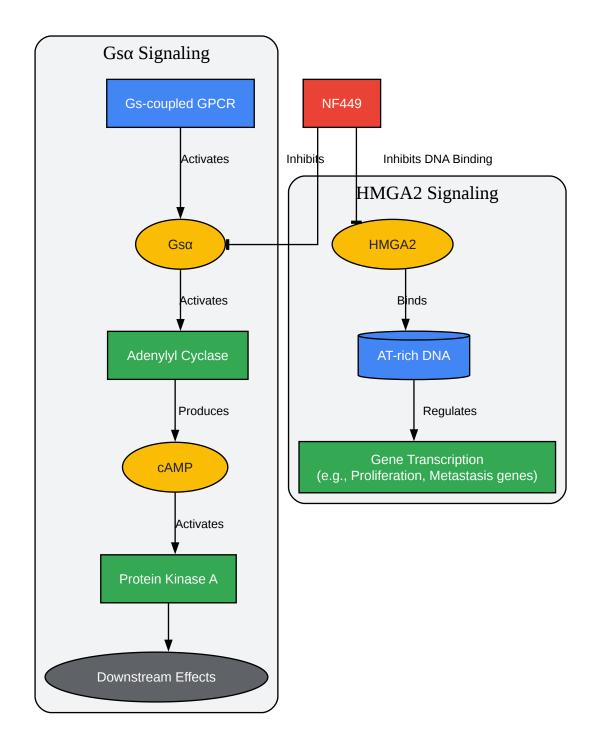
Signaling Pathways and Experimental Workflow Diagrams



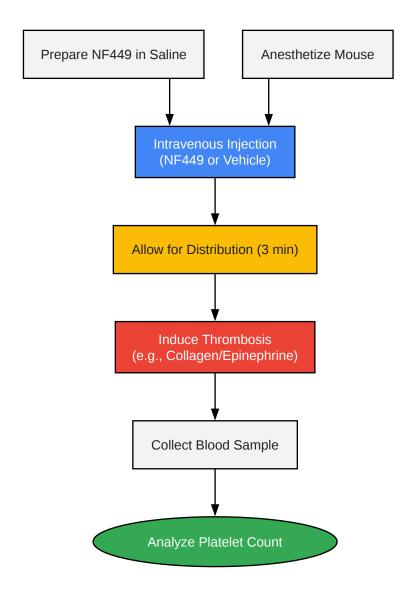
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P2X1 Receptor Signaling Pathway in Platelets.









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